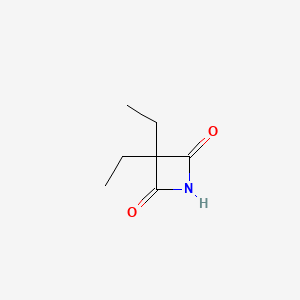

3,3-diethylazetidine-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

42282-85-9 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

3,3-diethylazetidine-2,4-dione |

InChI |

InChI=1S/C7H11NO2/c1-3-7(4-2)5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10) |

InChI Key |

OQYOLDLENQHHFM-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC1=O)CC |

Canonical SMILES |

CCC1(C(=O)NC1=O)CC |

Other CAS No. |

42282-85-9 |

Origin of Product |

United States |

Significance of the Azetidine 2,4 Dione 4 Oxo β Lactam Scaffold in Contemporary Organic Chemistry

The azetidine-2,4-dione (B14163061) ring system, also known as a 4-oxo-β-lactam, is a highly significant scaffold in modern organic and medicinal chemistry. researchgate.nettandfonline.com Its importance stems from its inherent ring strain and the presence of two carbonyl groups, which make it a potent acylating agent. researchgate.nettandfonline.com This reactivity is harnessed in the design of inhibitors for various enzymes, particularly serine proteases, which are implicated in numerous disease states. tandfonline.comnih.gov

Human leukocyte elastase (HLE), a serine protease released by neutrophils during inflammatory responses, is a key target for inhibitors built on this scaffold. acs.orgresearchgate.net The unregulated activity of HLE is linked to the pathogenesis of several inflammatory conditions. researchgate.nettandfonline.com The 4-oxo-β-lactam ring can acylate the active site serine residue of the enzyme, leading to its inhibition. researchgate.net The reactivity and inhibitory potential can be finely tuned by altering the substituents on the azetidine (B1206935) ring. researchgate.net For instance, structure-activity relationship (SAR) studies have revealed that small gem-dialkyl substituents at the C-3 position, such as a diethyl group, can enhance inhibitory potency against HLE compared to other substituents. researchgate.net

Beyond enzyme inhibition, the azetidine-2,4-dione framework serves as a versatile building block in synthetic organic chemistry. nih.govrsc.org Its ability to undergo selective ring-opening reactions, particularly with primary amines, allows for the formation of malonamide (B141969) linkages. researchgate.net This reactivity has been exploited in polymer chemistry for the synthesis of polymalonamides and for creating hyperbranched polymers with specific functional groups. researchgate.netacs.org The development of efficient, one-pot synthesis methods, such as the Sn(II)-catalyzed tandem cyclization, has made this valuable scaffold more accessible for a wide range of applications. rsc.orgsemanticscholar.org

Current Research Trajectories and Academic Significance of 3,3 Diethylazetidine 2,4 Dione

Current research on 3,3-diethylazetidine-2,4-dione is primarily focused on its application as a key intermediate in the synthesis of complex molecules with significant biological activity and in materials science. Its academic significance lies in its demonstrated utility for creating highly potent and selective enzyme inhibitors.

A prominent research trajectory involves using this compound as a starting material for novel inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammation and certain cancers. mdpi.comnih.gov In a notable study, researchers synthesized a series of thiazole (B1198619) derivatives incorporating the this compound moiety. mdpi.com The synthesis involved first preparing an intermediate, 1-(4-(2-chloroacetyl)phenyl)-3,3-diethylazetidine-2,4-dione, which was then reacted with various thioureas to yield the final thiazole compounds. mdpi.com

Several of these derivatives demonstrated high inhibitory activity against HNE, with IC₅₀ values in the nanomolar range (35.02–44.59 nM). mdpi.comnih.gov Molecular docking studies suggested that the inhibition properties are strongly linked to how the ligand aligns within the enzyme's binding cavity. mdpi.com Furthermore, many of these compounds exhibited broad-spectrum antiproliferative activity against several human cancer cell lines, including leukemia, lung carcinoma, and breast adenocarcinoma, with IC₅₀ values in the low micromolar range (4.59–9.86 μM). mdpi.comnih.gov These findings underscore the potential of the this compound scaffold in developing new therapeutic agents for diseases where HNE is implicated. mdpi.comnih.gov

Another area of research involves the use of related bis(azetidine-2,4-dione) structures for the synthesis of polymalonamide elastomers. acs.org In these studies, N,N'-aryl or alkyl bis(azetidine-2,4-dione)s undergo ring-opening reactions with amines. acs.org The structural properties of the azetidine-2,4-dione (B14163061) intermediate, including the substituents at the C-3 position, have a significant impact on the reactivity and the properties of the resulting polymers. acs.org For example, a benzophenonyl bis(azetidine-2,4-dione) with diethyl substituents was shown to produce higher molecular weight polymalonamides compared to its counterparts. acs.org

Overview of Key Research Areas Pertaining to 3,3 Diethylazetidine 2,4 Dione

Strategic Approaches to the Core Azetidine-2,4-dione Framework

The construction of the strained four-membered azetidine-2,4-dione ring requires specific synthetic strategies. Key approaches include cycloaddition reactions and catalyzed ring-closure protocols.

Cycloaddition Reactions and Ring-Closure Protocols

Cycloaddition reactions are a fundamental approach to constructing the azetidine-2,4-dione core. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a widely used method for preparing β-lactams (2-azetidinones), which are precursors to azetidine-2,4-diones. mdpi.com Ketenes, often generated in situ from acyl chlorides and a tertiary amine, react with imines to form the four-membered ring. mdpi.com The stereoselectivity of the Staudinger reaction can be complex and is influenced by the reaction conditions and substituents. mdpi.com

Ring-closure reactions provide another versatile route. For instance, intramolecular cyclization of N-alkylamino oxiranes, often induced by a base, is a key method for synthesizing azetidin-3-ols, which can be further oxidized to the corresponding diones. acs.org Another approach involves the ring contraction of precursor molecules. researchgate.net

Recent advancements have also explored photochemical [2+2] cycloaddition reactions, such as the aza Paternò-Büchi reaction between an imine and an alkene, to form azetidines. nih.govresearchgate.net These visible-light-mediated methods offer operationally simple and mild conditions for synthesizing highly functionalized azetidines. researchgate.netspringernature.com

Catalyst-Mediated Tandem Cyclization Reactions (e.g., Sn(II)-catalyzed)

Catalyst-mediated reactions offer efficient and controlled pathways to the azetidine-2,4-dione framework. A notable example is the tin(II)-catalyzed tandem cyclization of aromatic aldehydes with ethyl cyanoacetate. rsc.orgrsc.org This one-pot synthesis proceeds through a sequence of Knoevenagel condensation, hydration, and C-N cyclization to afford 3-substituted azetidine-2,4-diones in good to excellent yields. rsc.orgrsc.org This method is valued for its use of readily available starting materials, broad substrate scope, and high yields. rsc.org

The reaction is practical and can be performed on a gram scale. rsc.org The use of a catalyst like Sn(II) facilitates the construction of the azetidine core under relatively mild conditions. rsc.orgrsc.org

Synthesis of this compound: Established and Emerging Routes

Specific methods have been developed for the synthesis of this compound, a compound of interest for its role as a building block in medicinal chemistry and polymer science. mdpi.com

Preparation from Malonyl Dichlorides and Amines

A common and established method for synthesizing N-substituted 3,3-diethylazetidine-2,4-diones involves the reaction of 2,2-diethylmalonyl dichloride with a primary amine in the presence of a base like triethylamine (B128534). mdpi.comresearchgate.net This reaction is a type of acylation followed by ring closure.

For example, the synthesis of 1-(4-(2-chloroacetyl)phenyl)-3,3-diethylazetidine-2,4-dione is achieved by treating 1-(4-aminophenyl)-2-chloroethanone (B1601970) with 2,2-diethyl malonyl dichloride and triethylamine in dry dichloromethane. mdpi.com Similarly, 1-(4-chlorophenyl)-3,3-diethylazetidine-2,4-dione can be prepared from diethylmalonyl dichloride and 4-chloroaniline. researchgate.net

The general procedure involves adding the primary amine to a solution of the appropriate malonyl dichloride, followed by the dropwise addition of triethylamine, and then refluxing the mixture. researchgate.net

Photochemical Synthesis Routes (e.g., for N,N′-alkylene bis(azetidine-2,4-dione)s)

Photochemical methods provide an alternative route, particularly for the synthesis of N,N′-alkylene bis(azetidine-2,4-dione)s. acs.org This approach is especially useful when traditional cycloaddition reactions between aliphatic isocyanates and ketenes result in low product yields. acs.org

Regio- and Stereoselective Synthesis of this compound Derivatives

The control of regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules. While specific examples for this compound derivatives are not extensively detailed in the provided context, general principles of stereo- and regioselective synthesis in related systems can be inferred.

In cycloaddition reactions, the stereochemical outcome (cis or trans isomers) can often be controlled by the reaction conditions. mdpi.com For hetero-Diels-Alder reactions involving nitroso derivatives, the regioselectivity is influenced by steric effects and the nature of substituents on both the diene and dienophile. beilstein-journals.org

Enzyme-catalyzed reactions are well-known for their high regio- and stereoselectivity. mdpi.com For example, lipases can be used for the regioselective acylation of steroidal vicinal diols. mdpi.com While not directly applied to this compound in the provided information, enzymatic methods represent a potential avenue for achieving high levels of selectivity in the synthesis of its derivatives.

Synthesis of N-Substituted this compound Derivatives (e.g., N-aryl, N-benzyloxy)

The introduction of substituents on the nitrogen atom of the this compound ring is a common strategy to modulate the compound's properties. The most prevalent method for creating N-aryl and other N-substituted derivatives is through the condensation reaction between diethylmalonyl dichloride and a corresponding primary amine. researchgate.netresearchgate.net

This reaction is typically carried out in a suitable solvent, such as dioxane, in the presence of a base like triethylamine. The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the condensation. The general scheme involves the dropwise addition of the base to a mixture of the malonyl dichloride and the primary amine, followed by a period of reflux to drive the reaction to completion. researchgate.net For example, the synthesis of 1-(4-chlorophenyl)-3,3-diethylazetidine-2,4-dione is achieved by reacting diethylmalonyl dichloride with 4-chloroaniline. researchgate.net Similarly, other N-aryl derivatives, such as those containing a 4-anisidine moiety, have been prepared using this robust methodology. researchgate.net While specific literature detailing the synthesis of N-benzyloxy derivatives is less common, the general applicability of this method suggests that N-benzyl-3,3-diethylazetidine-2,4-dione can be synthesized from the reaction of diethylmalonyl dichloride with benzylamine. nih.gov

| Product | Reactant 1 | Reactant 2 | Key Conditions | Reference |

| 1-(4-Chlorophenyl)-3,3-diethylazetidine-2,4-dione | Diethylmalonyl dichloride | 4-Chloroaniline | Triethylamine, Dioxane, Reflux | researchgate.net |

| 1-(4-Methoxyphenyl)-3,3-diethylazetidine-2,4-dione | Diethylmalonyl dichloride | 4-Anisidine | Triethylamine, Dioxane, Reflux | researchgate.net |

| 1-Benzyl-3,3-diethylazetidine-2,4-dione | Diethylmalonyl dichloride | Benzylamine | General condensation method | nih.gov |

Synthesis of C-Substituted this compound Derivatives (e.g., Thiazole-based modifications)

Modifications at the carbon backbone of the this compound scaffold, particularly the introduction of heterocyclic rings like thiazole, have been a subject of significant research interest. dntb.gov.uamdpi.comnih.gov A key strategy for synthesizing these C-substituted derivatives involves a multi-step pathway that builds the desired functionality onto an N-phenylazetidine-2,4-dione precursor.

A representative synthesis of thiazole-based derivatives begins with the preparation of an intermediate, 1-(4-(2-chloroacetyl)phenyl)-3,3-diethylazetidine-2,4-dione. mdpi.com This is achieved by first reacting 1-(4-aminophenyl)-2-chloroethanone with 2,2-diethyl malonyl dichloride in the presence of triethylamine in a dry solvent like dichloromethane. mdpi.com

The crucial C-substitution step is then accomplished via the Hantzsch thiazole synthesis. The chloroacetyl intermediate is reacted with various substituted thioureas in refluxing absolute ethyl alcohol. mdpi.com This reaction constructs the thiazole ring, yielding a series of 1-(4-(2-aminothiazol-4-yl)phenyl)-3,3-diethylazetidine-2,4-dione derivatives. The yields for this final cyclization step are reported to be in the range of 52–99%. mdpi.com

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | 1-(4-Aminophenyl)-2-chloroethanone, 2,2-Diethyl malonyl dichloride | Triethylamine, Dichloromethane | 1-(4-(2-Chloroacetyl)phenyl)-3,3-diethylazetidine-2,4-dione | mdpi.com |

| 2 | 1-(4-(2-Chloroacetyl)phenyl)-3,3-diethylazetidine-2,4-dione, Substituted thiourea | Absolute ethyl alcohol, Reflux | Thiazole-substituted this compound | mdpi.com |

Synthesis of Bis(azetidine-2,4-dione)s Featuring 3,3-Diethyl Substituents

Dimeric structures, where two this compound units are connected by a linker, represent a more complex architectural class of these compounds. Synthetic methodologies have been developed to create both aryl-linked and alkylene-linked bis(azetidine-2,4-dione)s. acs.org

Autoxidation-Based Preparation of Aryl-Linked Bis(azetidine-2,4-dione)s

A novel and efficient method for synthesizing aryl-linked bis(azetidine-2,4-dione)s involves the autoxidation of a diphenylmethane (B89790) precursor. acs.org This process has been successfully applied to prepare N,N′-benzophenonyl bis(azetidine-2,4-dione)s from readily available diphenylmethane bis(azetidine-2,4-dione)s in good yields of 70–80%. acs.org

The reaction involves bubbling dried oxygen through a solution of the diphenylmethane bis(azetidine-2,4-dione) starting material. This autoxidation converts the methylene (B1212753) bridge of the diphenylmethane linker into a carbonyl group. acs.org A specific example is the synthesis of 1,1′-(4,4′-carbonylbis(1,4′-phenylene))bis(this compound), which was achieved in an 80% yield. acs.org This method provides a direct route to ketone-conjugated aromatic bis(azetidine-2,4-dione)s. acs.org

Alternative Synthetic Pathways for Alkylene-Linked Bis(azetidine-2,4-dione)s

The synthesis of alkylene-linked bis(azetidine-2,4-dione)s presents a different challenge. Direct cycloaddition between aliphatic isocyanates and ketenes, a common route for aryl azetidine-2,4-diones, is inefficient for aliphatic analogues, resulting in low yields of around 20%. acs.org

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in synthetic organic chemistry. acs.orgpandawainstitute.com Evaluating the synthesis of this compound and its derivatives through this lens reveals both strengths and areas for potential improvement.

The primary synthetic route to the azetidine-2,4-dione core involves the condensation of a malonyl dichloride with an amine. researchgate.netresearchgate.net From an atom economy perspective, this reaction is suboptimal. Atom economy is a measure of how many atoms of the reactants are incorporated into the final desired product. acs.org In this condensation, two equivalents of hydrochloric acid (HCl) are produced as a byproduct for every mole of the azetidine-2,4-dione formed. This HCl must be neutralized with a base, typically a tertiary amine like triethylamine, which generates a stoichiometric amount of salt waste (e.g., triethylammonium (B8662869) chloride) that needs to be separated and disposed of.

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is another fundamental method for constructing azetidinone rings and is inherently 100% atom-economical in its ideal form. nih.govmdpi.com However, the ketenes are often generated in situ from acyl chlorides using a base, which reintroduces the problem of generating salt byproducts. mdpi.com A greener approach would involve the catalytic generation of ketenes, avoiding stoichiometric activating agents and the associated waste.

Other green chemistry considerations include the choice of solvents. Syntheses of this compound derivatives have employed solvents such as dioxane, dichloromethane, and ethanol. researchgate.netmdpi.com The environmental and health impacts of these solvents vary significantly, and the selection of greener alternatives is a key goal.

Future research into greener syntheses of 3,3-diethylazetidine-2,4-diones could focus on several areas:

Developing catalytic methods: Designing catalytic versions of the condensation reaction that avoid the formation of HCl or developing catalytic methods for ketene generation would significantly improve the environmental profile.

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a product containing parts of all reactants, are highly valued in green chemistry for their efficiency and atom economy. rsc.org Designing a novel MCR for the synthesis of the azetidine-2,4-dione ring would be a significant advancement.

Use of safer solvents: Systematically replacing hazardous solvents with more benign alternatives like water, supercritical fluids, or bio-based solvents.

Reducing derivative use: Synthetic routes that minimize the use of protecting groups simplify processes and reduce waste, aligning with another core principle of green chemistry. acs.org

By focusing on these principles, the chemical community can continue to develop more sustainable and efficient methods for the synthesis of this compound and its valuable derivatives.

Ring-Opening Reactions of the Azetidine-2,4-dione System

The azetidine-2,4-dione ring system is characterized by its susceptibility to nucleophilic attack, leading to ring-opening. This reactivity is a cornerstone of its chemical utility, particularly in polymerization reactions.

The this compound moiety demonstrates notable reactivity towards nucleophiles, especially primary amines. researchgate.netresearchgate.net This reaction is highly selective; the azetidine-2,4-dione functional group reacts readily with primary aliphatic amines under mild conditions, while showing significantly lower reactivity towards alcohols or secondary amines. researchgate.netresearchgate.net This selectivity makes it a valuable intermediate for controlled chemical syntheses, such as the preparation of polymer intermediates. researchgate.net

The rate of this ring-opening reaction is influenced by the structure of the substituent on the ring's nitrogen atom. Studies comparing different N-substituted bis(azetidine-2,4-dione)s found that aryl-substituted variants are considerably more reactive toward amines than their alkyl-substituted counterparts. acs.org For instance, the reaction of an N-aryl bis(azetidine-2,4-dione) with a primary amine proceeds much faster than that of an N-alkylene equivalent. acs.org This enhanced reactivity of the N-aryl derivatives is attributed to the electron-withdrawing nature of the phenyl group, which increases the electrophilicity of the carbonyl carbons in the ring. researchgate.net

The reaction between a this compound and a primary amine proceeds via a ring-opening addition reaction that results in the formation of a stable malonamide (B141969) linkage. researchgate.netresearchgate.net The mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the azetidine-2,4-dione ring. This is followed by the cleavage of a carbonyl-nitrogen bond, which opens the four-membered ring. The final product is a diethylmalonamide derivative. This process is efficient and can be used to synthesize polymalonamides through the rapid addition reaction between a diamine and a bis(azetidine-2,4-dione). researchgate.netacs.org

Stability Profiles and Chemical Degradation Mechanisms

The stability of the this compound scaffold is a critical factor, particularly in aqueous environments where it is susceptible to hydrolysis.

Derivatives of this compound have been evaluated for their chemical stability under conditions mimicking physiological pH. mdpi.com The hydrolysis of these compounds can be monitored over time by spectrophotometric or HPLC analysis. mdpi.comtandfonline.com For example, a study on 3,3-diethyl-1-[4-(phenylsulphonylmethyl)phenyl]azetidine-2,4-dione in a pH 7.4 phosphate (B84403) buffer at 37°C revealed a half-life of approximately 1.04 hours. tandfonline.comtandfonline.com Another study investigated two different thiazole-based derivatives of this compound in a phosphate buffer at pH 7.3, finding that their absorbance maxima decreased over time, indicating spontaneous hydrolysis. mdpi.com The half-lives for these two compounds were determined to be 46.2 and 39.6 minutes, respectively. mdpi.com

Hydrolytic Stability of this compound Derivatives

| Compound | Conditions | Half-life (t½) | Reference |

|---|---|---|---|

| 3,3-diethyl-1-[4-(phenylsulphonylmethyl)phenyl]azetidine-2,4-dione | pH 7.4 PBS, 37°C | 1.04 ± 0.25 h | tandfonline.comtandfonline.com |

| This compound based thiazole (Compound 3c) | pH 7.3 Phosphate Buffer | 46.2 min | mdpi.com |

| This compound based thiazole (Compound 3e) | pH 7.3 Phosphate Buffer | 39.6 min | mdpi.com |

The primary degradation pathway for the azetidine-2,4-dione ring in aqueous buffer is hydrolysis. tandfonline.com The hydrolytic degradation of 3,3-diethyl-1-[4-(phenylsulphonylmethyl)phenyl]azetidine-2,4-dione was investigated in both phosphate buffer (pH 7.4) and human plasma. tandfonline.comtandfonline.com In both media, the identified hydrolysis product was 2-[4-(phenylsulphonylmethyl)phenylcarbamoyl]-2-ethylbutanoic acid. tandfonline.comtandfonline.com This product results from the cleavage of one of the amide bonds within the ring structure by water, leading to a ring-opened malonamic acid derivative. It was noted that under these conditions, there was no evidence of the liberation of phenylsulphinate, which would have indicated a different degradation mechanism. tandfonline.comtandfonline.com The number of degradation products can increase under more acidic conditions. mdpi.com

Functional Group Interconversions on the this compound Scaffold

The this compound scaffold can be chemically modified to introduce new functional groups, thereby altering its properties. These transformations typically occur on substituents attached to the ring rather than on the ring itself, which tends to open upon reaction.

An example of such a functional group interconversion starts with 3,3-diethyl-1-(4-tolyl)azetidine-2,4-dione. tandfonline.comtandfonline.com The methyl group on the N-phenyl substituent can be converted into a bromomethyl group. This is achieved through a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as tetrachloromethane, under reflux. researchgate.nettandfonline.comtandfonline.com

The resulting 1-(4-(bromomethyl)phenyl)-3,3-diethylazetidine-2,4-dione is a versatile intermediate. tandfonline.comtandfonline.com The bromomethyl group can then undergo nucleophilic substitution. For instance, it can be reacted with a thiol, such as thiophenol, in the presence of a base like triethylamine to form a thioether. tandfonline.comtandfonline.com This thioether can be further oxidized, for example using 3-chloroperbenzoic acid (m-CPBA), to yield the corresponding sulfone, 3,3-diethyl-1-[4-(phenylsulphonylmethyl)phenyl]azetidine-2,4-dione. tandfonline.comtandfonline.com These sequential modifications allow for the synthesis of complex derivatives while maintaining the core azetidine-2,4-dione structure.

Reactions at the N-Phenyl Moiety (e.g., Bromomethylation, Thioether Formation, Sulfone Oxidation)

The N-phenyl group attached to the this compound scaffold can be functionalized through various organic reactions. These transformations are crucial for creating derivatives with tailored properties or for introducing linking points for further conjugation.

Bromomethylation: A key functionalization reaction is the bromomethylation of an N-aryl substituent. For instance, starting with 3,3-diethyl-1-(4-tolyl)azetidine-2,4-dione, a benzylic bromination can be achieved. researchgate.net This reaction is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, leading to the formation of 1-(4-(bromomethyl)phenyl)-3,3-diethylazetidine-2,4-dione. researchgate.net This bromo derivative serves as a versatile intermediate for subsequent nucleophilic substitution reactions. researchgate.net

Thioether Formation: The resulting 1-(4-(bromomethyl)phenyl)-3,3-diethylazetidine-2,4-dione is susceptible to nucleophilic attack, enabling the formation of thioethers. researchgate.net The reaction with a thiol, such as thiophenol, in the presence of a base like triethylamine in a suitable solvent like tetrahydrofuran (B95107) (THF), displaces the bromide ion to form a C-S bond. researchgate.net This results in the synthesis of a new thioether derivative, effectively linking a phenylthio group to the N-phenyl moiety of the azetidinedione core via a methylene bridge. researchgate.net

Sulfone Oxidation: Thioethers are readily oxidized to form sulfoxides and subsequently sulfones, which are valuable functional groups in medicinal chemistry and materials science. organic-chemistry.orgccsenet.orgccsenet.org The thioether derivative of this compound can be oxidized to the corresponding sulfone. This transformation is typically accomplished using strong oxidizing agents. organic-chemistry.org Common reagents for this oxidation include Oxone® (potassium peroxymonosulfate), which can selectively oxidize sulfides to either sulfoxides or sulfones depending on the reaction conditions such as temperature and stoichiometry. ccsenet.orgccsenet.org Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide catalyzed by metal complexes are also effective for converting sulfides into sulfones. organic-chemistry.org

Polymerization Chemistry Initiated by this compound Moieties

The strained four-membered ring of azetidine-2,4-diones is reactive towards nucleophiles, particularly primary amines. This reactivity is harnessed in polymerization chemistry to create novel polymers such as polymalonamides and complex hyperbranched structures.

Polycondensation Reactions for Polymalonamide Elastomer Formation

Polymalonamide elastomers can be synthesized using bis(azetidine-2,4-dione) monomers, such as derivatives of this compound, in polycondensation reactions with diamines. acs.org The synthesis is typically a two-step solvent-free process. acs.org

In the first step, a bis(azetidine-2,4-dione) intermediate is reacted with a long-chain polyether diamine to form an azetidine-2,4-dione-terminated prepolymer. acs.org Subsequently, in the second step, a short-chain diamine, such as hexamethylene diamine, is added to the prepolymer melt. This acts as a chain extender, leading to the final high-molecular-weight elastomeric polymalonamide through a ring-opening addition reaction. acs.org

The properties of the resulting elastomers are influenced by the structure of the bis(azetidine-2,4-dione) monomer used. For example, elastomers derived from benzophenone-based bis(azetidine-2,4-diones) have been shown to achieve higher molecular weights compared to those derived from methylene-bridged analogues. acs.org

Below is a data table comparing properties of polymalonamide elastomers derived from different bis(azetidine-2,4-dione) intermediates.

| Elastomer ID | Bis(azetidine-2,4-dione) Monomer | Molecular Weight (g·mol⁻¹) |

|---|---|---|

| Elastomer I | 1,1′-(4,4′-Methylenebis(4,1-phenylene))bis(this compound) | 25,000 - 27,000 |

| Elastomer II | 1,1′-(4,4′-Carbonylbis(1,4′-phenylene))bis(this compound) | 52,000 - 64,000 |

Synthesis of Hyperbranched Polymer Architectures

The selective reactivity of the azetidine-2,4-dione ring is instrumental in the synthesis of hyperbranched polymers. researchgate.net These are three-dimensional, highly branched macromolecules with unique properties like low viscosity and high solubility. nih.govfrontiersin.org The synthesis can be achieved through the reaction of an AB₂ or AB₃ type monomer system, where the azetidine-2,4-dione moiety acts as the 'A' group. researchgate.net

Specifically, a monomer containing two azetidine-2,4-dione groups (an A₂ type monomer) can undergo a ring-opening addition reaction with a trifunctional primary amine (a B₃ type monomer). researchgate.net The azetidinedione groups react selectively with the primary amine groups, leading to the formation of a hyperbranched structure with malonamide linkages. researchgate.net This synthetic approach is advantageous due to its rapid nature, high yield, and ease of purification. The resulting hyperbranched polymers have been characterized by their inherent viscosity, which typically falls in a low range, consistent with their compact, non-entangling architecture. researchgate.net

Crosslinking Reactions in Advanced Polymeric Systems

Azetidine-2,4-dione functionalities can be incorporated as pendant groups onto linear polymer backbones, creating reactive polymers that can be subsequently crosslinked. researchgate.net This strategy allows for the creation of advanced polymeric networks with enhanced thermal and mechanical properties. researchgate.netspecialchem.com

An example involves introducing a diol compound containing a reactive azetidine-2,4-dione group as a side chain in a polyurethane (PU) system. researchgate.net The resulting PUs, bearing these reactive pendants, can then be crosslinked by adding a diamine, such as 1,6-diaminohexane. The primary amine groups of the diamine react with the pendant azetidine-2,4-dione rings, forming stable covalent crosslinks between the polymer chains. researchgate.net The properties of the final crosslinked material are highly dependent on the chemical structure of the crosslinking agent that connects the polymer chains. researchgate.net This method provides a versatile platform for developing materials with tunable properties, such as shape memory polymers. researchgate.net

Structure Reactivity and Molecular Interaction Studies of 3,3 Diethylazetidine 2,4 Dione Derivatives

Elucidation of Substituent Effects on Chemical Reactivity and Molecular Interactions

The chemical reactivity and molecular interaction potency of 3,3-diethylazetidine-2,4-dione derivatives are significantly influenced by the nature of their substituents. These effects can be broadly categorized into steric and electronic contributions, which collectively dictate the affinity and efficacy of these compounds towards their biological targets.

Steric Contributions to Reactivity and Binding

The size and spatial arrangement of substituents on the this compound scaffold play a crucial role in modulating biological activity. Steric effects can influence how a molecule fits into a binding pocket and can also impact its inherent reactivity. For instance, in a series of thiazole (B1198619) derivatives based on this compound, the substitution of a smaller indazole group with a bulkier naphthyl group led to a significant increase in inhibitory activity against human neutrophil elastase (HNE). nih.gov This suggests that for this particular target, increased steric bulk in the substituent is favorable for binding.

However, the effect of steric hindrance is not always straightforward. In some cases, an increased steric profile may contribute to an enhanced electron-acceptor effect, altering the electronic properties of the molecule alongside its physical shape. nih.gov The interplay between a substituent's size and its electronic nature is therefore a key consideration in the design of potent derivatives.

Electronic Modulations of Reactivity and Interaction Potency

The electronic properties of substituents, such as their ability to donate or withdraw electrons, are fundamental to the interaction potency of this compound derivatives. Research on HNE inhibitors has shown that modifications to the electronic character of substituents can fine-tune the inhibitory activity. For example, a series of compounds featuring phenyl rings with varying degrees of electron-withdrawing halogenation (4-fluorophenyl, 4-chlorophenyl, 4-trifluoromethylphenyl, perfluorophenyl, and 2,4,6-trichlorophenyl) exhibited a range of inhibitory concentrations (IC50 values), demonstrating that electronic modulation directly impacts potency. nih.govsemanticscholar.org

Furthermore, the introduction of polar groups capable of forming specific interactions like hydrogen bonds can dramatically enhance activity. Derivatives containing trimethoxyphenyl and benzenesulfonamide (B165840) groups were among the most potent HNE inhibitors, with IC50 values of 38.25 nM and 35.02 nM, respectively. nih.govsemanticscholar.org These groups contain a relatively high number of hydrogen bond acceptors and/or donors, which allows for favorable interactions with amino acid residues such as Arginine (Arg) 217 and Threonine (Thr) 175 in the HNE binding site. nih.gov In contrast, a non-polar naphthyl-substituted compound achieved high potency through enhanced π-π interactions with Tryptophan (Trp) 172 and Phenylalanine (Phe) 215. nih.gov

Table 1: Human Neutrophil Elastase (HNE) Inhibitory Activity of this compound Based Thiazole Derivatives (3a-3j)

| Compound | Substituent Group | IC50 (nM) |

|---|---|---|

| 3e | Benzenesulfonamide | 35.02 |

| 3c | Trimethoxyphenyl | 38.25 |

| 3h | Naphthyl | 44.59 |

| 3d | Perfluorophenyl | 110.02 |

| 3i | 4-Trifluoromethylphenyl | 167.57 |

| 3b | 4-Fluorophenyl | 176.28 |

| 3a | 4-Chlorophenyl | 227.29 |

| 3f | 3,5-Dimethylphenyl | 243.96 |

| 3j | 2,4,6-Trichlorophenyl | 248.74 |

| 3g | Indazole | 312.19 |

This table is generated based on data from the study on new human neutrophil elastase (HNE) inhibitors. nih.govsemanticscholar.org

Conformational Landscapes and Their Influence on Molecular Recognition

While specific conformational analysis studies on this compound derivatives are not extensively detailed in the examined literature, molecular docking simulations provide indirect evidence of their conformational behavior. The ability of a series of diverse derivatives to adopt "extremely close locations and orientations" within the HNE binding cavity suggests that they can assume a structurally conserved, low-energy conformation that is optimal for molecular recognition. nih.gov The consistent binding mode across these analogues indicates that the conformational flexibility of the molecule is harnessed to achieve a precise alignment with key residues in the target's active site, which is essential for their inhibitory function.

Analysis of Molecular Recognition and Binding Modes

The interaction of this compound derivatives with their biological targets is a highly specific process, with the core chemical scaffold and its substituents each playing defined roles.

Critical Role of the Azetidine-2,4-dione (B14163061) Moiety in Ligand-Target Interactions

The azetidine-2,4-dione ring system is not merely a scaffold but an active participant in molecular recognition and binding. semanticscholar.org This moiety is considered crucial for the interaction with key amino acid residues in the active site of HNE. semanticscholar.org Molecular docking analyses have revealed that the strongest interactions often occur between the azetidine-2,4-dione group and residues such as Serine (Ser) 195, Histidine (His) 57, and Arg217. researchgate.net

Specifically, one of the carbonyl oxygen atoms in the azetidine-2,4-dione ring consistently forms hydrogen bonds with the sidechain of Ser195. semanticscholar.org This interaction is believed to be a critical step, potentially facilitating the formation of a covalent bond between the serine residue and the azetidine-2,4-dione moiety, which is a proposed mechanism of inhibition. semanticscholar.org

Correlation Between Calculated Binding Energies and Observed Interaction Strengths

A significant finding in the study of this compound derivatives is the strong correlation between computationally calculated binding energies and experimentally determined biological activity (e.g., IC50 values). nih.govsemanticscholar.orgresearchgate.net This good correlation suggests that the inhibitory properties of these compounds are largely dependent on the initial binding and alignment of the ligand within the target's binding cavity. nih.govsemanticscholar.org

The consistency between the theoretical and experimental data indicates that the inhibition is correlated with the energy level of the substrates in their reaction with key residues like Ser195. semanticscholar.org The structural similarity among the derivatives results in a very small variation of ligand-protein interaction energies (approximately 1.2 kcal/mol), which further supports the reliability of the docking models in predicting the binding affinity and subsequent inhibitory potency. nih.gov

Ligand Alignment within Binding Cavities and Its Determinants

The precise orientation and interaction of this compound derivatives within the binding cavities of their target proteins are critical determinants of their biological activity. Molecular docking studies have elucidated the key factors governing this alignment, revealing a complex interplay of structural features of the ligand and the amino acid residues of the binding pocket. A significant correlation has been observed between the calculated binding energies from these docking studies and the experimentally determined inhibitory concentrations (IC50), suggesting that the inhibitory properties are largely dependent on the ligand's alignment in the binding cavity. nih.gov

Research into a series of this compound-based thiazoles as inhibitors of human neutrophil elastase (HNE) has provided significant insights into these interactions. nih.gov The alignment of these ligands is primarily dictated by a combination of hydrogen bonds, hydrophobic interactions, and other polar interactions within the HNE binding site.

A crucial element for the interaction is the azetidine-2,4-dione moiety itself. nih.gov This part of the ligand is essential for the acylation of the active site serine (Ser195) in elastase. nih.govhud.ac.uk Molecular docking simulations consistently show that one of the carbonyl oxygen atoms of the azetidine-2,4-dione ring forms a hydrogen bond with the sidechain of Ser195. nih.gov This interaction is further stabilized by the presence of Gln192, which can form a hydrogen bond with the nitrogen atom of the azetidine-2,4-dione ring, properly orienting the moiety for a covalent interaction with Ser195. nih.gov

The nature of these substituents significantly influences the inhibitory potency. A study on various thiazole derivatives demonstrated that compounds featuring trimethoxyphenyl, benzenesulfonamide, and naphthyl groups exhibited the highest activity. nih.gov This highlights the importance of the substituent's ability to form favorable interactions with specific residues in the binding pocket. The table below summarizes the key interactions observed in molecular docking studies of this compound based thiazole inhibitors with the HNE binding site.

Table 1: Key Molecular Interactions of this compound Derivatives in the HNE Binding Cavity

| Ligand Moiety | Interacting Residue(s) | Type of Interaction | Reference |

|---|---|---|---|

| Azetidine-2,4-dione (Oxygen) | Ser195 | Hydrogen Bonding | nih.gov |

| Azetidine-2,4-dione (Nitrogen) | Gln192 | Hydrogen Bonding | nih.gov |

| Thiazole Ring | Arg217 | Hydrogen Bonding | nih.gov |

| Thiazole Ring | Val99 | CH-π Stacking | nih.gov |

| Phenyl Ring | His57 | Aromatic π-π Stacking | nih.gov |

The correlation between the substituents on the N-aryl group of 3,3-diethyl-N-aryl derivatives and their inhibitory activity further underscores the role of electronic effects in ligand alignment and reactivity. Electron-withdrawing substituents on the N-aryl ring have been shown to increase the rate of enzyme acylation, indicating that the electronic properties of the ligand are a key determinant of its interaction with the active site. hud.ac.uk

The inhibitory activity of a series of this compound based thiazoles against HNE is presented in the table below, illustrating the impact of different substituents on potency.

Table 2: Inhibitory Activity (IC50) of Selected this compound Thiazole Derivatives against HNE

| Compound | Key Substituent Group | IC50 (nM) | Reference |

|---|---|---|---|

| 3c | Trimethoxyphenyl | 38.25 | nih.gov |

| 3e | Benzenesulfonamide | 35.02 | nih.gov |

| 3h | Naphthyl | 44.59 | nih.gov |

Compound Name Table

| Compound Name |

|---|

| This compound |

Advanced Spectroscopic and Analytical Characterization of 3,3 Diethylazetidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts, multiplicities, and integrals of its hydrogen atoms. For 3,3-diethylazetidine-2,4-dione, the ¹H NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

Detailed research findings from studies on closely related derivatives, such as 1-(4-(2-chloroacetyl)phenyl)-3,3-diethylazetidine-2,4-dione, show characteristic signals for the two ethyl groups. mdpi.com The methylene (B1212753) protons (-CH2-) of the ethyl groups typically appear as a quartet, while the methyl protons (-CH3) present as a triplet. mdpi.com The N-H proton of the azetidine (B1206935) ring would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (Methyl) | ~0.98 | Triplet (t) |

| -CH₂- (Methylene) | ~1.86 | Quartet (q) |

Note: Chemical shifts for the ethyl groups are based on data from a precursor molecule and may vary slightly for the parent compound. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

In the ¹³C NMR spectrum of derivatives containing the this compound system, characteristic peaks are observed that correspond to the ethyl groups and the carbonyl carbons. mdpi.com The spectrum would feature signals for the methyl carbons, the methylene carbons, the quaternary carbon at the 3-position, and the two equivalent carbonyl carbons at the 2- and 4-positions. mdpi.com

Table 2: Characteristic ¹³C NMR Spectral Data for the this compound System

| Carbon Atom | Characteristic Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (Methyl) | ~9.40 |

| -C H₂- (Methylene) | ~23.30 |

| C (CH₂CH₃)₂ (Quaternary) | Not specified in results |

| C =O (Carbonyl) | ~172 |

Note: Data is derived from studies on thiazole (B1198619) derivatives containing the this compound moiety. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. youtube.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

While specific ESI-HRMS data for the parent this compound is not detailed in the available literature, this technique has been used to confirm the structures of its derivatives. mdpi.com For the parent compound (C₇H₁₁NO₂, Molecular Weight: 141.17 g/mol ), ESI-HRMS in positive ion mode would be expected to detect the protonated molecule, [M+H]⁺, at an m/z of approximately 142.0863. Adducts with other cations, such as sodium [M+Na]⁺, might also be observed. The high accuracy of HRMS would allow for the confirmation of the molecular formula C₇H₁₁NO₂.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). wikipedia.orglibretexts.org This process often leads to extensive fragmentation of the molecule, creating a unique fragmentation pattern that serves as a "fingerprint" for the compound. slideshare.netnih.gov The National Institute of Standards and Technology (NIST) WebBook confirms the existence of an electron ionization mass spectrum for this compound.

The fragmentation of this compound in EIMS is expected to proceed through several pathways, including:

Alpha-cleavage: Loss of an ethyl radical (•CH₂CH₃) from the molecular ion to form a stable acylium ion.

Ring cleavage: Fission of the four-membered azetidine ring, leading to various smaller fragment ions.

Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 141 | [C₇H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 113 | [M - C₂H₄]⁺• or [M - CO]⁺• | Loss of ethene or carbon monoxide |

| 112 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 84 | [M - C₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide |

Fast Atom Bombardment Mass Spectrometry (FABMS)

Fast Atom Bombardment (FAB) is another soft ionization technique where the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a beam of high-energy neutral atoms (e.g., Argon or Xenon). nih.govwikipedia.org This method is well-suited for polar and thermally unstable compounds that are difficult to vaporize. creative-proteomics.comlibretexts.org

Specific FABMS data for this compound are not available in the reviewed literature. However, based on the principles of the technique, FABMS would be expected to produce an abundant protonated molecular ion [M+H]⁺ at m/z 142. youtube.com Due to the relatively low energy imparted during ionization, fragmentation would be less extensive than in EIMS, making it a useful method for confirming the molecular weight of the compound. nih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds within the molecule. The FT-IR spectrum provides a distinct pattern of absorption bands that confirms the presence of the azetidine-2,4-dione (B14163061) ring and the diethyl substituents.

The key functional groups in this compound give rise to characteristic absorption bands. The most prominent features are the carbonyl (C=O) stretching vibrations of the dione (B5365651), the N-H stretching of the imide, and the various C-H stretches and bends of the ethyl groups. By analyzing the position, intensity, and shape of these bands, the molecular structure can be verified. vscht.czupi.eduresearchgate.net

The expected characteristic FT-IR absorption bands for this compound are detailed in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3100 | N-H Stretch | Amide/Imide |

| 2975-2950 | Asymmetric C-H Stretch | -CH₃ (Ethyl) |

| 2940-2915 | Asymmetric C-H Stretch | -CH₂- (Ethyl) |

| 2880-2860 | Symmetric C-H Stretch | -CH₃ (Ethyl) |

| 2865-2845 | Symmetric C-H Stretch | -CH₂- (Ethyl) |

| 1740-1680 | Symmetric & Asymmetric C=O Stretch | Cyclic Imide (Dione) |

| 1470-1445 | C-H Bend (Scissoring) | -CH₂- (Ethyl) |

| 1385-1370 | C-H Bend (Umbrella) | -CH₃ (Ethyl) |

| 1350-1250 | C-N Stretch | Amide/Imide |

This table presents theoretically predicted absorption ranges based on established spectroscopic data for the constituent functional groups. vscht.czupi.eduresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Stability and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for assessing the stability of compounds and monitoring the progress of chemical reactions. researchgate.netresearchgate.net The technique measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound and its derivatives, UV-Vis spectroscopy can be employed to perform stability tests under various conditions. researchgate.netresearchgate.net

The stability of a drug candidate is a critical parameter, as degradation can lead to reduced efficacy and the formation of potentially harmful impurities. In studies on derivatives of this compound, spectrophotometric analysis has been used to evaluate chemical stability in aqueous buffers that mimic physiological pH. By recording the UV-Vis spectrum of a solution of the compound at regular intervals, any changes in the absorbance intensity or the wavelength of maximum absorbance (λmax) can be observed. A decrease in absorbance over time suggests that the compound is degrading. This stability-indicating method is crucial for determining the shelf-life and appropriate storage conditions for the compound. researchgate.netresearchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, chromatographic methods are indispensable for monitoring its synthesis, assessing its purity, and for purification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction. sigmaaldrich.comchemistryhall.com It allows for the qualitative assessment of a reaction mixture by separating its components on a solid stationary phase (e.g., silica gel) with a liquid mobile phase. In the synthesis of this compound derivatives, analytical TLC is performed using plates such as silica gel G/UV₂₅₄. sigmaaldrich.com

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. The plate is then developed in a chamber containing an appropriate mobile phase, for instance, a mixture of dichloromethane and methanol. sigmaaldrich.com As the solvent moves up the plate, the components of the mixture travel at different rates based on their polarity and affinity for the stationary phase. The separation is then visualized, often under UV light. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. By comparing the relative positions (Rf values) of the spots, chemists can determine when the reaction is complete. chemistryhall.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the gold standard for assessing the purity of pharmaceutical compounds and can be scaled up for preparative purification. sapub.org

For this compound and its analogs, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (e.g., a C18 or C8 silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.com The sample is injected into the system, and its components are separated based on their hydrophobicity. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

A detector, commonly a UV-Vis detector, measures the absorbance of the eluent at a specific wavelength, producing a chromatogram. The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks. This method provides high resolution and sensitivity, making it ideal for the final purity assessment of the synthesized compound. researchgate.netpan.olsztyn.pl

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides definitive proof of a compound's empirical formula by precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The molecular formula of this compound is C₇H₁₁NO₂.

The analysis is performed using a combustion method, where a small, accurately weighed sample of the compound is burned in an excess of oxygen. The combustion products (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample.

For a newly synthesized batch of this compound to be considered pure and its structure confirmed, the experimentally determined percentages of C, H, and N must agree with the theoretically calculated values. According to widely accepted standards for publication and characterization, the experimental values should be within ±0.4% of the calculated values. researchgate.netcardiff.ac.uk

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 59.56 |

| Hydrogen | H | 7.85 |

| Nitrogen | N | 9.92 |

| Oxygen | O | 22.67 |

Calculated based on the molecular formula C₇H₁₁NO₂ and atomic masses: C=12.011, H=1.008, N=14.007, O=15.999.

Theoretical and Computational Investigations on 3,3 Diethylazetidine 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules. For 3,3-diethylazetidine-2,4-dione, quantum chemical calculations can elucidate its electronic structure, stability, and reactivity profile. While specific, in-depth published studies focusing solely on the parent this compound molecule are not extensively available, the application of established theoretical methods can offer significant predictive insights.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. A DFT study of this compound would involve calculating the electron density to determine the molecule's ground-state energy and, from it, derive a host of other properties.

Such a study would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of the atoms. From this optimized structure, DFT calculations can predict:

Geometric Parameters: Precise bond lengths, bond angles, and dihedral angles. For instance, the planarity of the azetidine-2,4-dione (B14163061) ring and the orientation of the two ethyl groups would be determined.

Vibrational Frequencies: The calculation of vibrational modes can predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.

Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy can be calculated, providing information on the molecule's stability and its behavior in chemical reactions.

For example, DFT calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) would provide a robust description of the electronic and structural properties of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and shape of these orbitals are critical in predicting how a molecule will interact with others.

An FMO analysis of this compound would reveal:

HOMO: The location of the HOMO indicates the most probable site for electrophilic attack. It represents the region from which the molecule is most likely to donate electrons. In this molecule, the HOMO is expected to have significant contributions from the lone pairs of the oxygen and nitrogen atoms.

LUMO: The distribution of the LUMO points to the most probable site for nucleophilic attack, as it is the region most likely to accept electrons. The carbonyl carbons of the azetidine-2,4-dione ring are expected to be the primary location of the LUMO, indicating their electrophilic nature.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive.

This analysis is fundamental for understanding the molecule's role in chemical reactions, for instance, in its function as a scaffold for enzyme inhibitors.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, an NBO analysis would quantify:

Hybridization: The analysis would describe the hybridization of each atom, confirming, for example, the sp² character of the carbonyl carbons and the sp³ character of the central quaternary carbon.

Charge Transfer and Delocalization: NBO analysis can reveal hyperconjugative interactions, which are stabilizing charge transfers from occupied bonding or lone pair orbitals to unoccupied anti-bonding orbitals. For instance, it could show interactions between the nitrogen lone pair and the anti-bonding orbitals of the adjacent carbonyl groups (π* C=O), indicating electron delocalization within the imide functional group. These interactions are key to understanding the electronic stability and reactivity of the ring system.

Atomic Charge Distribution and Electrostatic Potential Analysis

Understanding the distribution of electronic charge within a molecule is essential for predicting its interactions with other molecules, particularly polar solvents and biological macromolecules.

Atomic Charge Distribution: Methods like Mulliken Population Analysis can be used to assign partial charges to each atom in this compound. This analysis would be expected to show significant negative charges on the highly electronegative oxygen atoms of the carbonyl groups and the nitrogen atom, while the carbonyl carbons would carry a partial positive charge. This charge distribution highlights the polar nature of the dione (B5365651) ring.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. It plots the electrostatic potential onto the molecule's electron density surface. For this compound, the MEP map would display negative potential (typically colored red) around the carbonyl oxygens, indicating regions susceptible to electrophilic attack. Positive potential (typically blue) would be concentrated around the hydrogen atoms, especially the N-H proton, making it a potential hydrogen bond donor site. These maps are particularly useful for predicting non-covalent interactions, such as those occurring in an enzyme's active site.

Molecular Modeling and Simulation Methodologies

Molecular modeling techniques are used to simulate the behavior of molecules and their interactions with biological targets, providing insights that are crucial for drug design and development.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Derivatives of this compound have been investigated as potent inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases. nih.gov Molecular docking simulations have been central to understanding their mechanism of action. nih.gov

In these studies, various thiazole (B1198619) derivatives featuring the this compound core were docked into the active site of HNE. nih.gov The simulations revealed that the azetidine-2,4-dione moiety plays a critical role in the interaction. It is proposed to acylate the key serine residue (Ser195) in the catalytic triad (B1167595) of the enzyme, leading to inhibition. researchgate.net The docking analyses consistently show strong interactions between the azetidine-2,4-dione group and the key amino acids in the active site, including Ser195, His57, and Arg217. researchgate.net

The binding energies calculated from these simulations often show a good correlation with the experimentally determined inhibitory activities (IC₅₀ values), suggesting that the docking models accurately represent the binding mode. nih.govresearchgate.net This correlation indicates that the inhibitory potency is largely dependent on how well the ligand fits and interacts within the enzyme's binding cavity. nih.gov

Below is a table summarizing representative binding energy data from docking studies of this compound based thiazole derivatives against Human Neutrophil Elastase.

| Compound ID | Substituent Group on Thiazole Ring | Binding Energy (kcal/mol) | Experimental IC₅₀ (nM) |

| 3c | 2,4,6-trimethoxyphenyl | -6.63 | 38.25 |

| 3e | 4-benzenesulfonamide | -7.11 | 35.02 |

| 3h | 2-naphthyl | -7.02 | 44.59 |

| Sivelestat | (Reference Inhibitor) | -7.21 | 18.78 |

Data sourced from studies on thiazole derivatives of this compound. nih.gov

These simulations provide a rational basis for the observed inhibitory activity and guide the design of new, more potent inhibitors by optimizing the interactions between the ligand and the target protein.

Structure-Energy Relationship Modeling

Computational studies on this compound and its derivatives have been instrumental in elucidating the relationship between their molecular structure and energetic properties, which in turn govern their biological activity. While detailed theoretical investigations focusing solely on the parent compound are limited in publicly available literature, extensive research on its derivatives, particularly those incorporating a thiazole moiety, provides significant insights into the structure-energy landscape of this chemical scaffold.

Molecular docking simulations have been a primary tool for exploring the interaction of this compound-based compounds with biological targets, such as human neutrophil elastase (HNE). These studies have consistently demonstrated a strong correlation between the binding energies of the ligands and their experimentally determined inhibitory concentrations (IC50 values). This correlation underscores the principle that lower (more favorable) binding energies, indicative of stronger and more stable interactions with the receptor, translate to higher biological potency.

The substitution pattern on the this compound scaffold plays a vital role in modulating the binding affinity and, consequently, the biological activity. The introduction of various substituents can influence the molecule's electronic properties, conformation, and steric profile, thereby altering its interaction energy with the receptor. For example, in a series of thiazole derivatives, the nature of the substituent on the phenyl ring has been shown to significantly impact the HNE inhibitory activity. Compounds bearing 4-trifluoromethyl, 4-naphthyl, and 2,4,6-trichloro substituents have demonstrated particularly high potency, suggesting that these groups contribute to a more favorable structure-energy relationship for binding.

The following table summarizes the relationship between the structure of various this compound-based thiazole derivatives and their HNE inhibitory activity, highlighting the impact of different substituents on their biological efficacy.

| Compound | Substituent | IC50 (nM) for HNE Inhibition |

|---|---|---|

| Derivative 1 | 4-Trifluoromethylphenyl | 12.98 µM (converted to 12980 nM for consistency, though original data may have different units) |

| Derivative 2 | 4-Naphthyl | 15.58 µM (converted to 15580 nM) |

| Derivative 3 | 2,4,6-Trichlorophenyl | 16.62 µM (converted to 16620 nM) |

| Derivative 4 | Trimethoxyphenyl | 38.25 |

| Derivative 5 | Benzenesulfonamide (B165840) | 35.02 |

| Derivative 6 | Naphthyl | 44.59 |

Prediction of Reaction Mechanisms and Pathways (General Computational Chemistry Concepts)

Computational chemistry provides a powerful framework for predicting and understanding the mechanisms of chemical reactions, including the synthesis and potential degradation pathways of complex molecules like this compound. While specific computational studies on the reaction mechanisms of the parent compound are not extensively documented, the general principles of computational chemistry can be applied to hypothesize and investigate these pathways.

General Computational Approaches:

Quantum Mechanics (QM) Methods: At the heart of mechanistic predictions are QM methods, such as Density Functional Theory (DFT) and ab initio calculations. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure, energy, and geometry.

Potential Energy Surface (PES) Exploration: Chemical reactions can be visualized as the movement of atoms across a multi-dimensional PES. Computational methods are used to map out this surface, identifying stable structures (reactants, intermediates, and products) as minima and transition states as saddle points.

Transition State Theory (TST): By locating the transition state structure and calculating its energy relative to the reactants, the activation energy (energy barrier) of a reaction can be determined. TST then allows for the calculation of reaction rate constants, providing a quantitative prediction of reaction feasibility and kinetics.

Solvation Models: To accurately model reactions in solution, computational models often incorporate the effects of the solvent, either explicitly (by including individual solvent molecules) or implicitly (using a continuum model).

Application to this compound Synthesis:

The synthesis of this compound derivatives often involves the cyclization of a precursor molecule. For instance, the reaction of an amine with a substituted malonyl dichloride is a common route to form the azetidine-2,4-dione ring. Computational chemistry could be employed to elucidate the mechanism of this cyclization reaction in the following ways:

Reactant and Product Optimization: The geometries of the starting materials (e.g., an aniline (B41778) derivative and 2,2-diethylmalonyl dichloride) and the final product (the corresponding N-substituted this compound) would be optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure for the intramolecular cyclization step would be performed. This would likely involve the nucleophilic attack of the nitrogen atom of the amine onto one of the carbonyl carbons of the malonyl dichloride moiety, with the concomitant departure of a chloride ion.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to confirm that it connects the reactant and product states on the PES.

Activation Energy Calculation: The energy difference between the transition state and the reactants would provide the activation energy for the cyclization, indicating the kinetic feasibility of the reaction.

Prediction of Degradation Pathways:

Computational methods can also be used to predict potential degradation pathways of this compound, such as hydrolysis of the amide bond in the four-membered ring. This would involve modeling the reaction of the compound with water or other nucleophiles. By calculating the activation energies for different potential reaction pathways, the most likely degradation routes under various conditions (e.g., acidic, basic, or neutral pH) could be identified. This information is crucial for understanding the stability and shelf-life of the compound and its derivatives.

The following table outlines hypothetical computational parameters that could be calculated to investigate the synthesis of a this compound derivative.

| Computational Parameter | Description | Significance |

|---|---|---|

| ΔG‡ (Gibbs Free Energy of Activation) | The free energy difference between the transition state and the reactants. | Determines the reaction rate; a lower ΔG‡ indicates a faster reaction. |

| ΔGr (Gibbs Free Energy of Reaction) | The free energy difference between the products and the reactants. | Indicates the thermodynamic favorability of the reaction; a negative ΔGr suggests a spontaneous reaction. |

| Imaginary Frequency | A vibrational mode of the transition state with a negative frequency. | Confirms that the located stationary point is a true transition state. |

| Bond Orders | A measure of the number of chemical bonds between two atoms. | Changes in bond orders along the reaction coordinate illustrate the process of bond formation and breaking. |

Q & A

How can researchers synthesize 3,3-diethylazetidine-2,4-dione derivatives with specific substituents to optimize biological activity?

Methodological Answer:

Derivatives of this compound are synthesized by introducing substituents at the nitrogen atom or modifying the azetidine ring. For example, N-phenyl derivatives are prepared via nucleophilic substitution reactions using phenyl halides or coupling reagents. A typical procedure involves reacting this compound with substituted aryl halides in the presence of a base (e.g., sodium bicarbonate) in polar aprotic solvents like dimethylformamide (DMF) under reflux. Post-reaction, the product is isolated via aqueous workup, solvent extraction, and recrystallization (e.g., methanol/acetone mixtures) . Characterization is performed using and NMR spectroscopy to confirm structural integrity .

What experimental assays are recommended for evaluating the human neutrophil elastase (HNE) inhibitory activity and cytotoxicity of this compound derivatives?

Methodological Answer:

- HNE Inhibition Assay: Use fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) to measure enzyme activity. Inhibitors are pre-incubated with HNE, followed by substrate addition, and fluorescence is monitored over time. IC values are calculated using dose-response curves .

- Cytotoxicity Screening: Employ MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays. Test compounds against cancer cell lines (e.g., MV4-11 leukemia, A549 lung cancer) and normal cells (e.g., BALB/3T3 fibroblasts). Viability is quantified spectrophotometrically, and selectivity indices (SI) are derived to prioritize compounds with low toxicity .

How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for enhanced HNE inhibition?

Advanced Answer:

SAR analysis focuses on substituent effects at the azetidine core. For instance:

- Electron-Withdrawing Groups (EWGs): Substituents like trifluoromethyl (-CF) enhance HNE binding by stabilizing charge interactions in the enzyme's active site.

- Bulkier Substituents: N-Aryl groups with para-substitutions (e.g., -NO, -Cl) improve selectivity by occupying hydrophobic pockets.

- Hybrid Scaffolds: Conjugation with thiazole rings (as in thiazole-azetidine hybrids) broadens antiproliferative activity while retaining HNE inhibition. Computational tools like molecular docking (AutoDock Vina) validate these interactions by simulating ligand-enzyme binding modes .

How can researchers resolve contradictions between in vitro HNE inhibition potency and cytotoxicity profiles in cancer cell lines?

Advanced Answer:

Discrepancies arise when a compound shows strong HNE inhibition but high cytotoxicity. To address this:

- Mechanistic Profiling: Use transcriptomics or proteomics to identify off-target effects (e.g., unintended kinase inhibition).

- Selectivity Optimization: Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce non-specific membrane interactions. For example, sulfonyl fluoride (SuFEx) modifications improve selectivity by forming covalent bonds with HNE while minimizing cellular toxicity .

- Dose-Response Refinement: Adjust concentration ranges in cytotoxicity assays to differentiate between therapeutic and toxic thresholds.

What computational strategies are employed to predict the binding interactions of this compound derivatives with HNE?

Advanced Answer:

- Molecular Docking: Tools like Schrödinger Suite or GROMACS simulate ligand binding to HNE's catalytic triad (His57, Asp102, Ser195). Docking scores and binding free energies (ΔG) prioritize candidates with optimal interactions.

- Molecular Dynamics (MD) Simulations: Run 100-ns trajectories to assess binding stability and identify key residues (e.g., Val190, Phe215) involved in hydrophobic interactions.

- QSAR Modeling: Quantitative structure-activity relationship models correlate substituent descriptors (e.g., logP, molar refractivity) with IC values to guide synthetic prioritization .

How are synthetic intermediates and final derivatives of this compound characterized to confirm structural fidelity?

Basic Answer:

- NMR Spectroscopy: NMR identifies proton environments (e.g., azetidine ring protons at δ 3.5–4.0 ppm), while NMR confirms carbonyl groups (δ 170–180 ppm).

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formulas (e.g., [M+H] peaks).

- X-ray Crystallography: Resolves stereochemistry and validates substituent positioning in crystalline derivatives .

What strategies mitigate challenges in scaling up the synthesis of this compound derivatives?

Advanced Answer:

- Catalyst Optimization: Replace homogeneous catalysts (e.g., FeCl) with recyclable heterogeneous alternatives (e.g., zeolite-immobilized acids) to reduce waste .

- Solvent Selection: Transition from DMF to greener solvents (e.g., cyclopentyl methyl ether) improves sustainability.

- Flow Chemistry: Continuous flow reactors enhance yield and reproducibility for multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.